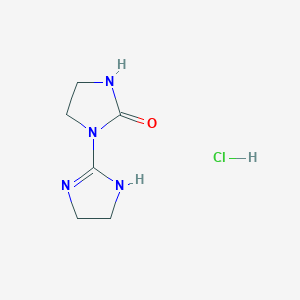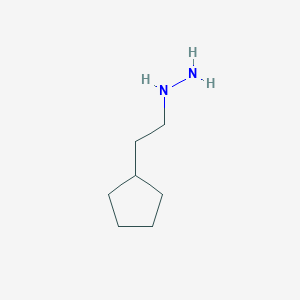
(2-Cyclopentylethyl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Cyclopentylethyl)hydrazine is an organic compound with the chemical formula C7H16N2 It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a 2-cyclopentylethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopentylethyl)hydrazine typically involves the reaction of 2-cyclopentylethylamine with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{C}_5\text{H}_9\text{CH}_2\text{NH}_2 + \text{N}_2\text{H}_4 \rightarrow \text{C}_5\text{H}_9\text{CH}_2\text{NHNH}_2 ]
The reaction is usually conducted in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C. The product is then purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.
化学反応の分析
Types of Reactions
(2-Cyclopentylethyl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding hydrazones or azines.
Reduction: It can be reduced to form the corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reactions are conducted in anhydrous solvents under inert atmosphere.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used. The reactions are performed in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Hydrazones or azines.
Reduction: Corresponding amine.
Substitution: Substituted hydrazine derivatives.
科学的研究の応用
(2-Cyclopentylethyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism of action of (2-Cyclopentylethyl)hydrazine involves its interaction with various molecular targets and pathways. It can act as a nucleophile, forming covalent bonds with electrophilic centers in biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Hydrazine: A simple hydrazine derivative with the formula N2H4.
Phenylhydrazine: A hydrazine derivative with a phenyl group attached.
Methylhydrazine: A hydrazine derivative with a methyl group attached.
Uniqueness
(2-Cyclopentylethyl)hydrazine is unique due to the presence of the cyclopentylethyl group, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, stability, and biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
70082-42-7 |
|---|---|
分子式 |
C7H16N2 |
分子量 |
128.22 g/mol |
IUPAC名 |
2-cyclopentylethylhydrazine |
InChI |
InChI=1S/C7H16N2/c8-9-6-5-7-3-1-2-4-7/h7,9H,1-6,8H2 |
InChIキー |
RHGVYHSPQQDFHB-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)CCNN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


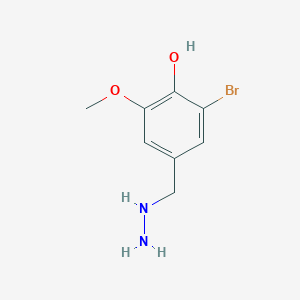
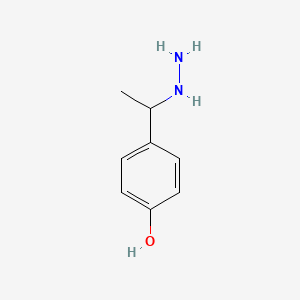
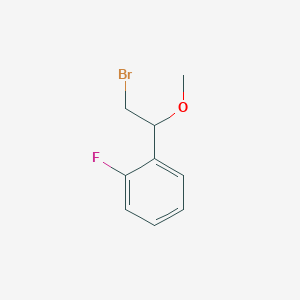
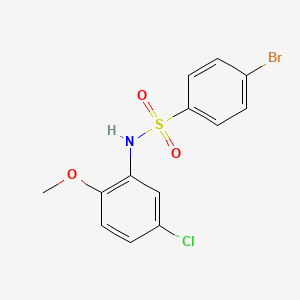


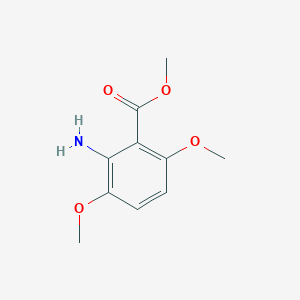
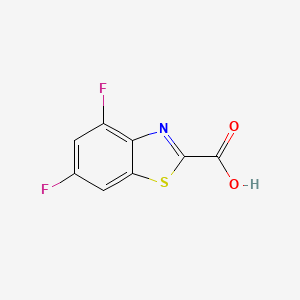
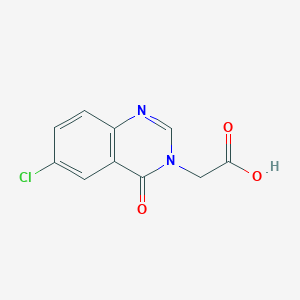
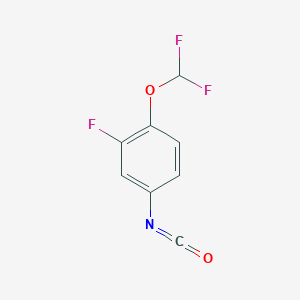
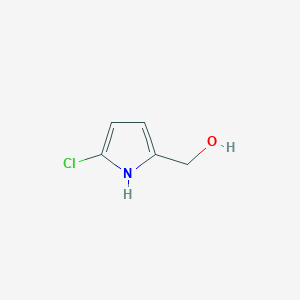

![[4,5-Dibenzoyloxy-3-hydroxy-6-(4-methoxyphenoxy)oxan-2-yl]methyl benzoate](/img/structure/B12440153.png)
